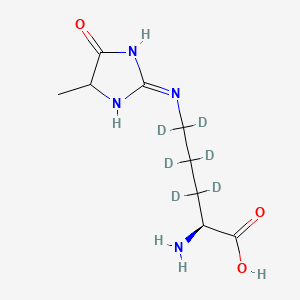
Cletoquine-d4-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cletoquine-d4-1 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Cletoquine molecule. This process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions . The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature, but it generally involves deuteration techniques that affect the pharmacokinetic and metabolic profiles of the compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar deuteration processes used in laboratory settings but scaled up for mass production. This involves the use of deuterated reagents and catalysts under controlled conditions to ensure the consistent incorporation of deuterium atoms into the Cletoquine molecule .
Analyse Chemischer Reaktionen
Types of Reactions
Cletoquine-d4-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The compound can undergo reduction reactions, altering its chemical structure.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated metabolites, while reduction could produce deuterated analogs with altered pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Cletoquine-d4-1 has several scientific research applications, including:
Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of Cletoquine and its derivatives
Biology: Employed in molecular docking studies to understand its interaction with viral proteins, such as those of the chikungunya virus
Medicine: Investigated for its potential antimalarial effects and its ability to treat autoimmune diseases
Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications
Wirkmechanismus
Cletoquine-d4-1 exerts its effects by targeting specific molecular pathways. As a derivative of Hydroxychloroquine, it is believed to interfere with the replication of certain viruses, such as the chikungunya virus, by inhibiting viral protein synthesis . Additionally, its antimalarial properties are attributed to its ability to disrupt the heme detoxification process in Plasmodium parasites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxychloroquine: The parent compound of Cletoquine, widely used for its antimalarial and immunomodulatory effects
Chloroquine: Another related compound with similar antimalarial properties
Desethylhydroxychloroquine: The non-deuterated form of Cletoquine-d4-1, also an active metabolite of Hydroxychloroquine
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in drug development and research, providing insights into the metabolic pathways and interactions of Cletoquine and its derivatives .
Eigenschaften
Molekularformel |
C16H22ClN3O |
|---|---|
Molekulargewicht |
311.84 g/mol |
IUPAC-Name |
2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]amino]ethanol |
InChI |
InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/i2D2,7D2 |
InChI-Schlüssel |
XFICNUNWUREFDP-BRVWLQDISA-N |
Isomerische SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCCO |
Kanonische SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
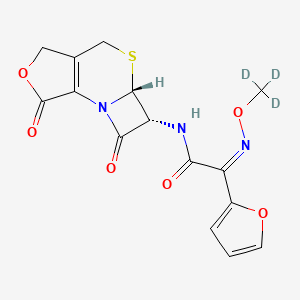

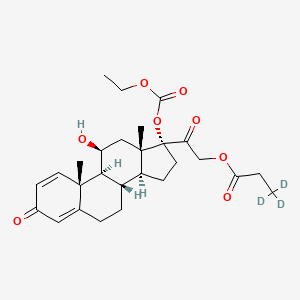

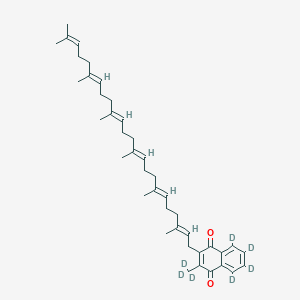
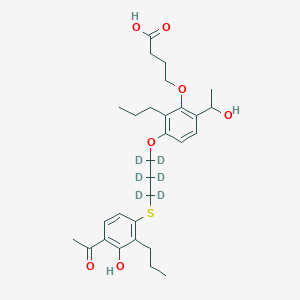
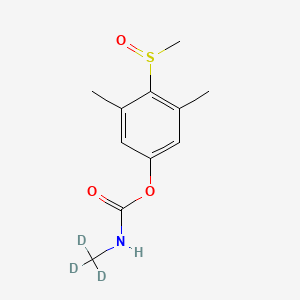

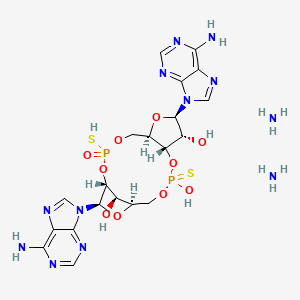
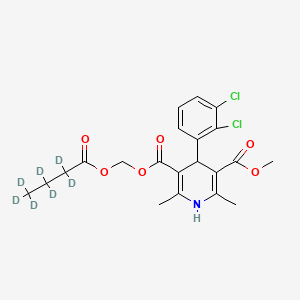
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)
![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
